Potent In Vivo Antihyperalgesic Efficacy at Low Dose in Formalin Test
CB2 receptor agonist 2 (compound 4g) demonstrates potent and efficacious antihyperalgesic activity in the formalin-induced pain model in mice at a low dose of 1 mg/kg (i.p.), showing a maximal effect at this dose [1]. This contrasts sharply with compound 4a, the highest-affinity CB2 ligand in the same series (Ki = 0.6 nM), which required a 6-fold higher dose of 6 mg/kg (i.p.) to observe a reduction in nocifensive behavior, primarily on the second phase, and was classified as an inverse agonist [1]. Furthermore, compound 4g's effect was efficacious on the first phase of the nocifensive response, a characteristic of potent CB2 agonists, unlike the inverse agonist 4a [1].
| Evidence Dimension | In vivo antihyperalgesic efficacy in formalin test (mice) |
|---|---|
| Target Compound Data | Maximal effect achieved at 1 mg/kg dose; efficacious on both first and second phases of nocifensive response. |
| Comparator Or Baseline | Compound 4a: Requires 6 mg/kg dose for effect; primarily reduces second phase only, behaves as inverse agonist. |
| Quantified Difference | CB2 receptor agonist 2 is at least 6-fold more potent than compound 4a in reducing nocifensive behavior and has a distinct functional agonist profile. |
| Conditions | Formalin test in mice; intraperitoneal (i.p.) administration; nociceptive response measured every 5 min for 1 hour. n=8-10 per group. |
Why This Matters
This data directly impacts experimental design by establishing a lower effective dose, which reduces compound consumption, potential toxicity, and cost per experiment, while ensuring a true agonist response is studied.
- [1] Pasquini, S.; De Rosa, M.; Pedani, V.; Mugnaini, C.; Guida, F.; Luongo, L.; De Chiaro, M.; Maione, S.; Dragoni, S.; Frosini, M.; et al. Investigations on the 4-quinolone-3-carboxylic acid motif. 4. Identification of new potent and selective ligands for the cannabinoid type 2 receptor with diverse substitution patterns and antihyperalgesic effects in mice. J. Med. Chem. 2011, 54 (15), 5444-5453. View Source
